molecular formula C7H2Cl2N2O2S B3386140 2,4-Dichloro-7-nitrobenzothiazole CAS No. 70200-91-8

2,4-Dichloro-7-nitrobenzothiazole

Cat. No. B3386140
CAS RN: 70200-91-8
M. Wt: 249.07 g/mol
InChI Key: WHTLBRHYORVOHB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-nitrobenzothiazole is a chemical compound with the molecular formula C7H2Cl2N2O2S . It is a derivative of benzothiazole, a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole core with two chlorine atoms and a nitro group attached . The exact positions of these substituents can influence the compound’s properties and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichloro-7-nitrobenzothiazole has been a subject of interest in chemical synthesis. For example, its derivatives have been synthesized using microwave irradiation, showing the potential for efficient production of benzothiazole compounds. This process involves cyclocondensation and electron transfer reactions, highlighting the chemical reactivity and versatility of benzothiazole derivatives (Njoya et al., 2003).

Crystallographic Studies

X-ray powder diffraction studies have been conducted on similar compounds like 2,4-dichloro-5-nitrobenzoic acid, providing detailed insights into their crystal structures. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Quevedo et al., 1998).

Antitumor Activity

Some studies have explored the antitumor properties of benzothiazole derivatives. For instance, novel fluoro-substituted benzothiazole hydrochloride salts have shown significant cytotoxic activity against various human carcinoma cell lines in vitro and in vivo. This suggests a potential application of benzothiazole derivatives in cancer treatment and pharmaceutical research (Stojković et al., 2006).

Dye and Pigment Industry

Benzothiazole derivatives have been used to create monoazo disperse dyes, offering a range of colors for polyester. These dyes' properties, such as color and stability, are influenced by the orientation and nature of substituents on the benzothiazole ring, demonstrating the compound's utility in industrial applications (Peters & Yang, 1996).

Nonlinear Optical Properties

Research on thiazole and benzothiazole derivatives has revealed their potential in nonlinear optical (NLO) applications. The investigation of their optical properties, including third-order NLO polarizability, suggests that these compounds could be used in advanced optical and electronic device applications (Muhammad et al., 2018).

Corrosion Inhibition

This compound and its derivativeshave also been investigated for their potential as corrosion inhibitors. Research has shown that certain benzothiazole compounds can act as effective inhibitors for mild steel in acidic environments, highlighting their practical application in industrial corrosion prevention (Rekha, Kannan, & Gnanavel, 2016).

Future Directions

The future directions for research on 2,4-Dichloro-7-nitrobenzothiazole and related compounds could involve exploring their potential biological activities and developing more efficient synthesis methods . For instance, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of bioactive benzothiazole derivatives .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-7-nitrobenzothiazole is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the termination of nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid . This makes AChE a crucial target for the treatment of neurodegenerative disorders .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The compound’s derivatives have been found to inhibit AChE with IC50 values in the nanomolar to micromolar range . This inhibition is achieved through a mixed type and reversible mode of enzyme inhibition . The effectiveness of this interaction is influenced by factors such as hydrogen bonding and π – π interactions .

Biochemical Pathways

Given its target, it can be inferred that it impacts the cholinergic neurotransmission pathway by inhibiting ache . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action and potentially alleviating symptoms of neurodegenerative disorders.

Pharmacokinetics

In silico molecular and admet properties of related compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .

Result of Action

The inhibition of AChE by this compound results in an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, which may be beneficial in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

properties

IUPAC Name

2,4-dichloro-7-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)6-5(3)10-7(9)14-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTLBRHYORVOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])SC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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